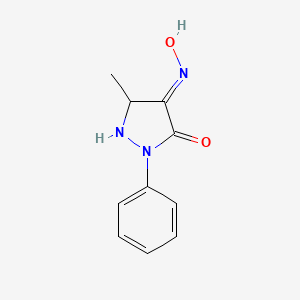
4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyrazolidinone ring substituted with a hydroxyimino group, a methyl group, and a phenyl group. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . Another method includes the sequential one-pot treatment of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolidinones, oxo derivatives, and amino derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds have similar structures but contain polyfluoroalkyl groups, which can enhance their biological activity and stability.
4-Hydroxy-2-quinolones: These compounds share the hydroxyimino group but have a different core structure, leading to distinct chemical and biological properties.
Uniqueness
4-(Hydroxyimino)-5-methyl-2-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of both hydroxyimino and phenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
22873-11-6 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(4E)-4-hydroxyimino-5-methyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-7,11,15H,1H3/b12-9+ |
Clé InChI |
BAJFULGTOWMTIM-FMIVXFBMSA-N |
SMILES isomérique |
CC1/C(=N\O)/C(=O)N(N1)C2=CC=CC=C2 |
SMILES canonique |
CC1C(=NO)C(=O)N(N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


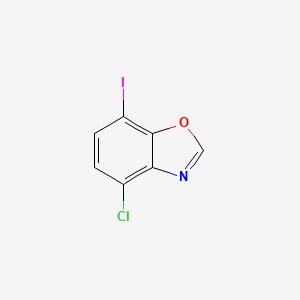
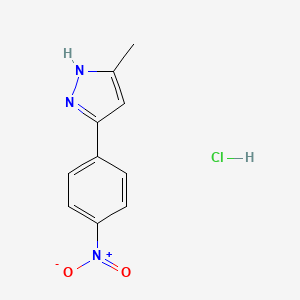

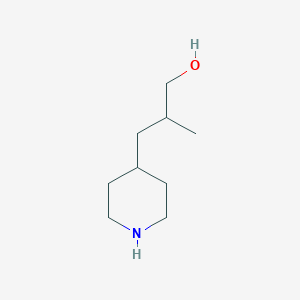
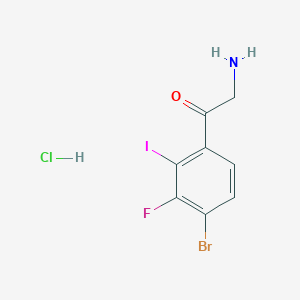
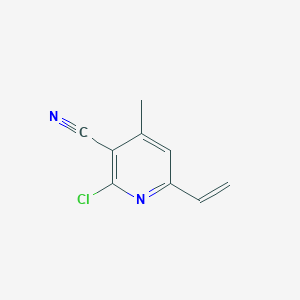


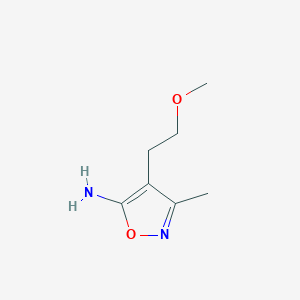
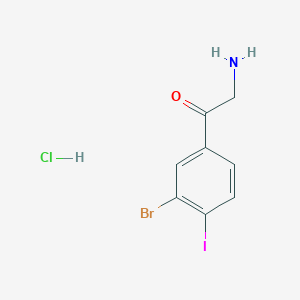


![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)

